CID 10920697
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Overview
Description
Disopyramide . Disopyramide is a medication primarily used to treat certain types of serious irregular heartbeat, such as ventricular tachycardia.
Preparation Methods
Disopyramide can be synthesized through a multi-step chemical process. The synthetic route typically involves the reaction of 2-chloropyridine with diisopropylamine to form the intermediate compound, which is then reacted with 2-phenylbutyronitrile. This intermediate undergoes further chemical transformations, including hydrolysis and amide formation, to yield the final product, disopyramide .
Chemical Reactions Analysis
Disopyramide undergoes several types of chemical reactions:
Oxidation: Disopyramide can be oxidized to form various metabolites.
Reduction: The compound can be reduced under specific conditions to yield different products.
Substitution: Disopyramide can undergo substitution reactions, particularly involving the amine group. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride.
Scientific Research Applications
Disopyramide has several scientific research applications:
Chemistry: It is used as a model compound to study the behavior of antiarrhythmic agents.
Biology: Researchers use disopyramide to investigate its effects on cellular ion channels and electrical activity in heart cells.
Medicine: Disopyramide is studied for its therapeutic potential in treating various cardiac arrhythmias.
Industry: The compound is used in the pharmaceutical industry for the development of new antiarrhythmic drugs.
Mechanism of Action
Disopyramide exerts its effects by blocking sodium channels in the heart muscle. This action slows down the electrical impulses that cause the heart to beat, thereby stabilizing the heart rhythm. The molecular targets of disopyramide include the sodium channels in the cardiac myocytes. By inhibiting these channels, disopyramide decreases the excitability of the heart muscle and prevents abnormal heart rhythms .
Comparison with Similar Compounds
Disopyramide is similar to other antiarrhythmic agents such as quinidine and procainamide. it is unique in its specific molecular structure and its particular effects on sodium channels. Unlike quinidine, disopyramide has a more pronounced negative inotropic effect, meaning it decreases the force of heart muscle contraction more significantly. This makes disopyramide particularly useful in treating certain types of arrhythmias where reducing the heart’s contractility is beneficial .
Similar compounds include:
- Quinidine
- Procainamide
- Lidocaine
- Flecainide
These compounds share similar mechanisms of action but differ in their specific chemical structures and clinical applications .
Properties
Molecular Formula |
C8H10NSi |
---|---|
Molecular Weight |
148.26 g/mol |
InChI |
InChI=1S/C8H10NSi/c1-9(2)7-3-5-8(10)6-4-7/h3-6H,1-2H3 |
InChI Key |
MUYKSPSSLLNOTD-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)[Si] |
Origin of Product |
United States |
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